1,4-DPCA

Vue d'ensemble

Description

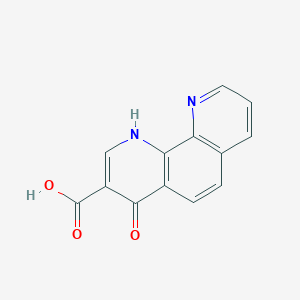

4-oxo-1H-1,10-phenanthroline-3-carboxylic acid is a heterocyclic compound with the molecular formula C₁₃H₈N₂O₃. It is known for its unique structure, which includes a phenanthroline core with a carboxylic acid and a ketone group.

Applications De Recherche Scientifique

Coordination Chemistry

4-Oxo-1H-1,10-phenanthroline-3-carboxylic acid is extensively used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which can be studied for their catalytic and electronic properties. The ability to modulate the electronic environment around metal centers makes it valuable for developing new catalysts and materials.

Biological Applications

The compound's chelation properties enable it to interact with metalloproteins and metalloenzymes, making it a useful tool in biological research. Studies have shown that derivatives of this compound exhibit antibacterial activity against Mycobacterium tuberculosis and other bacterial strains. For example, certain derivatives have demonstrated efficacy comparable to rifampicin against drug-resistant strains of M. tuberculosis .

Table 1: Antibacterial Activity of 4-Oxo-2,3-Dihydro-1,10-Phenanthroline-3-Carboxylic Acid Derivatives

| Compound | MIC90 (µM) against M. tuberculosis | Activity against Staphylococcus aureus |

|---|---|---|

| Derivative A | 0.15 | 3.21 |

| Derivative B | 0.61 | 5.57 |

| Derivative C | 11.18 | >100 |

Medical Research

Research is ongoing into the potential therapeutic applications of 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid in treating conditions related to metal ion dysregulation in biological systems. Its ability to inhibit metal-dependent enzymes suggests potential roles in treating diseases associated with excessive metal accumulation or deficiency.

Study on Antimicrobial Properties

A study investigated the antibacterial properties of various phenanthrolinic derivatives against M. tuberculosis. The results indicated that specific compounds not only inhibited bacterial growth but also showed minimal toxicity towards mammalian cells . This opens avenues for developing new antibiotics targeting resistant strains.

Figure 1: Morphological Changes in Bacterial Cells Treated with Phenanthrolinic Compounds

Confocal fluorescent microscopy revealed that E. coli treated with selected derivatives exhibited elongated and filamentous morphology compared to untreated controls, indicating an inhibition of replication processes .

Study on Coordination Complexes

Another research focused on synthesizing coordination complexes using 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid as a ligand for transition metals like copper and iron. These complexes were characterized using spectroscopic techniques and showed promising catalytic activity in oxidation reactions .

Mécanisme D'action

Target of Action

1,4-DPCA, also known as 4-Oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylic acid or 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid, is a competitive inhibitor of prolyl 4-hydroxylase . Prolyl 4-hydroxylase is an enzyme that catalyzes the formation of hydroxyproline, which plays a significant role in the stability of collagen, the major connective tissue of the human body .

Mode of Action

this compound inhibits prolyl 4-hydroxylase, resulting in the stabilization of hypoxia-inducible factor-1α (HIF-1α) protein . It also inhibits factor inhibiting HIF (FIH) with an IC50 of 60 μM .

Pharmacokinetics

One study mentioned the use of a locally injectable hydrogel containing this compound for controlled drug delivery .

Result of Action

The suppression effect of this compound has been shown in human breast cancer cells . Treatment with this compound reduced cell proliferation and colony sizes, and formed smaller and less aggressive structures in breast tumor cell lines .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,10-phenanthroline with suitable reagents to introduce the carboxylic acid and ketone functionalities. The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Analyse Des Réactions Chimiques

Types of Reactions

4-oxo-1H-1,10-phenanthroline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The phenanthroline core allows for substitution reactions, where different substituents can be introduced at specific positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Substitution reactions often require the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,10-Phenanthroline: A parent compound without the carboxylic acid and ketone functionalities.

4-Hydroxy-1,10-phenanthroline-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a ketone.

3-Acetyl-1H-1,10-phenanthroline-4-one: Another derivative with different functional groups.

Uniqueness

4-oxo-1H-1,10-phenanthroline-3-carboxylic acid is unique due to its combination of a phenanthroline core with both carboxylic acid and ketone functionalities. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Activité Biologique

4-Oxo-1H-1,10-phenanthroline-3-carboxylic acid (commonly referred to as 1,4-DPCA) is a heterocyclic compound notable for its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and features a phenanthroline core with both carboxylic acid and ketone functionalities. This unique combination allows it to engage in various chemical reactions, making it a versatile compound in medicinal chemistry.

Inhibition of Prolyl 4-Hydroxylase

This compound functions primarily as a competitive inhibitor of prolyl 4-hydroxylase (PHD). By inhibiting PHDs, it stabilizes hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor crucial for cellular responses to hypoxia. The accumulation of HIF-1α leads to enhanced expression of genes involved in angiogenesis, metabolism, and cell survival under low oxygen conditions.

Anticancer Properties

Research has demonstrated that this compound exhibits anticancer activity , particularly against human breast cancer cells. The stabilization of HIF-1α is linked to enhanced tumor cell survival and proliferation under hypoxic conditions, suggesting that targeting this pathway could be beneficial in cancer therapy.

Antibacterial Activity

Recent studies have explored the antibacterial properties of phenanthroline derivatives, including 4-oxo-2,3-dihydro-1,10-phenanthroline-3-carboxylic acid. These derivatives have shown significant activity against Mycobacterium tuberculosis , including strains resistant to fluoroquinolones. Some compounds displayed potency comparable to that of rifampicin, indicating their potential as new antibiotics for treating resistant infections .

| Compound | Activity against M. tuberculosis | MIC90 (µM) |

|---|---|---|

| 4-Oxo-2,3-dihydro-1,10-phenanthroline-3-carboxylic acid | High | 3.46 |

| Rifampicin | High | 0.46 |

| Ofloxacin | Moderate | 6.92 |

| Amikacin | High | 0.46 |

This table summarizes the minimum inhibitory concentrations (MIC90) of various compounds against M. tuberculosis, highlighting the potential of phenanthroline derivatives in antibiotic development .

Tissue Regeneration

In addition to its anticancer and antibacterial properties, this compound has been investigated for its role in tissue regeneration. Studies indicate that the compound promotes tissue repair mechanisms through HIF-1α stabilization, which is critical in wound healing and recovery from ischemic injuries .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of 4-oxo derivatives has provided insights into how modifications can enhance biological activity. For instance, variations in substituents on the phenanthroline core can significantly alter the compound's efficacy against various pathogens and cancer cells .

Propriétés

IUPAC Name |

4-oxo-1H-1,10-phenanthroline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3/c16-12-8-4-3-7-2-1-5-14-10(7)11(8)15-6-9(12)13(17)18/h1-6H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZHOJONZJQARN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C(=O)C(=CN3)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332701 | |

| Record name | AC1LA18U | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53946-49-9 | |

| Record name | AC1LA18U | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 1,4-DPCA in promoting tissue regeneration?

A: this compound acts as a prolyl hydroxylase (PHD) inhibitor. [] PHDs are enzymes that typically tag hypoxia-inducible factor 1α (HIF-1α) for degradation under normal oxygen conditions. By inhibiting PHDs, this compound stabilizes HIF-1α, leading to its accumulation. [, ] HIF-1α is a transcription factor that plays a crucial role in regulating cellular responses to low oxygen levels and is implicated in various aspects of tissue regeneration. [, ]

Q2: What evidence suggests that HIF-1α is crucial for the regenerative effects of this compound?

A: Studies have shown that the regenerative effects of this compound are completely blocked by silencing HIF-1α using siRNA, both in spontaneously regenerating MRL mice and in this compound-treated Swiss Webster mice, which normally do not exhibit significant regeneration. [] This strongly suggests that HIF-1α is a central mediator of this compound's pro-regenerative effects.

Q3: How does this compound influence the healing process in a mouse model of periodontitis?

A: In a mouse model of ligature-induced periodontitis, administering this compound in a hydrogel formulation at the beginning of the resolution phase led to a significant increase in alveolar bone regeneration compared to controls. [] This regeneration was linked to several factors, including elevated expression of genes involved in bone formation, reduced expression of pro-inflammatory cytokine genes, and an increased presence of FOXP3+ T regulatory (Treg) cells in the periodontal tissue. []

Q4: Is there a link between this compound, Treg cells, and bone regeneration in periodontitis?

A: Research suggests that this compound's ability to enhance bone regeneration in periodontitis might involve the recruitment of Treg cells. [] Blocking the chemokine receptor CXCR4, which is involved in Treg cell recruitment, reversed the positive effects of this compound on both Treg cell accumulation and bone regeneration. [] This implies a potential connection between this compound, Treg cell activity, and the promotion of bone regeneration in this context.

Q5: Beyond bone regeneration, what other regenerative applications have been investigated for this compound?

A: this compound has shown promise in promoting soft tissue regeneration. In studies using a mouse ear hole punch model, this compound induced regenerative wound healing in Swiss Webster mice, which typically exhibit limited regenerative capacity. [] This effect was observed through multiple subcutaneous injections of this compound formulated in a hydrogel over a 10-day period. []

Q6: How does this compound's effect on blood vessel formation contribute to regeneration?

A: Research indicates that this compound might influence regeneration by promoting the formation of new blood vessels (angiogenesis). [] In MRL mice known for their regenerative capabilities, this compound treatment resulted in increased recruitment of CD31+ endothelial precursor cells from the bone marrow to the injury site, leading to new blood vessel formation. [] This response was similar to that observed during tumor vascularization and distinct from the typical wound healing process in non-regenerating mice. []

Q7: What are the potential implications of this compound's effects on angiogenesis for regenerative medicine?

A: The observation that this compound can stimulate angiogenesis in a manner resembling tumor vascularization holds significant implications for regenerative medicine. [] It suggests that manipulating HIF-1α activity through PHD inhibitors like this compound could be a viable strategy for promoting the formation of new blood vessels in damaged tissues, a crucial step in the regeneration process.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.